molecular formula C20H20N2O5S B2749182 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 441290-33-1

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2749182
CAS No.: 441290-33-1
M. Wt: 400.45
InChI Key: FMTIIDXKFWENHZ-UHFFFAOYSA-N
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Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

1. Protective Group in Thiazetidine Derivatives

The 3,4-dimethoxybenzyl group, related to the structure of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, has been used as an N-protecting group in thiazetidine derivatives. This group can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

2. Thiadiazoles Formation from Thiobenzamides

Thiadiazoles, which have structural similarity to the thiazolyl moiety in this compound, can be formed via the condensation of thiobenzamide. This process has been studied to understand the mechanism of thiadiazoles formation (Forlani et al., 2000).

3. Thiazolidinedione Derivatives in Pharmacology

Thiazolidinediones, structurally related to this compound, have been explored for their pharmacological activities, particularly as anti-diabetic agents. The research shows significant effects on blood glucose and triglyceride levels (Shrivastava et al., 2016).

4. Thiazole Derivatives as Corrosion Inhibitors

Thiazoles, similar to the thiazolyl part of this compound, have been synthesized and evaluated as effective corrosion inhibitors, especially for copper in acidic environments (Farahati et al., 2019).

5. Thiazolide-Induced Apoptosis in Colorectal Tumor Cells

Thiazolides, structurally related to this compound, have been identified to induce apoptosis in colon carcinoma cell lines. These compounds interact with the detoxification enzyme glutathione S-transferase, which is overexpressed in various tumors (Brockmann et al., 2014).

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-13-5-6-16(18(10-13)27-4)17-11-28-20(21-17)22-19(23)12-7-14(25-2)9-15(8-12)26-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTIIDXKFWENHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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